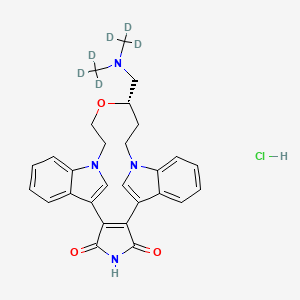

Ruboxistaurin-d6 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ruboxistaurin-d6 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₂₃D₆ClN₄O₃ and its molecular weight is 511.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism of Action in Diabetic Complications

Ruboxistaurin, the parent compound of Ruboxistaurin-d6 Hydrochloride, is an inhibitor of protein kinase C beta (PKC-β), which plays a significant role in diabetic microvascular complications. PKC-β is overactivated in response to hyperglycemia, leading to several pathological effects within the vascular system. This mechanism is crucial in understanding the therapeutic potential of this compound in diabetic retinopathy and nephropathy. Studies have shown that inhibition of PKC-β by Ruboxistaurin can reduce vascular leakage, angiogenesis, and ischemia in the retina, and decrease albuminuria and preserve renal function in diabetic nephropathy (G. Javey et al., 2010; P. W. Anderson et al., 2007).

Therapeutic Potential in Diabetic Retinopathy and Nephropathy

The therapeutic potential of this compound, through its action on PKC-β, has been highlighted in various studies. For diabetic retinopathy, Ruboxistaurin has shown promise in reducing visual loss and the need for laser treatment in patients with moderate to severe conditions. Similarly, in diabetic nephropathy, its use has demonstrated a reduction in albuminuria and preservation of renal function, marking a novel strategy to improve kidney outcomes in diabetes mellitus patients (M. Clarke et al., 2007; P. W. Anderson et al., 2007).

Clinical and Preclinical Insights

Clinical and preclinical studies provide critical insights into the efficacy and safety of this compound. While primary outcomes in some trials were not met, analysis of secondary outcomes has demonstrated evidence of its efficacy in treating diabetic complications, suggesting further research is needed to fully understand its benefits and limitations. The ongoing research emphasizes the need for large-scale, prospective trials to confirm the safety and potential benefits of Ruboxistaurin in patients with diabetic complications (G. Javey et al., 2010; M. Clarke et al., 2007).

Mecanismo De Acción

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of this compound is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that this compound competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, this compound could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

Direcciones Futuras

Ruboxistaurin, an orally active protein kinase C beta (PKC beta) inhibitor, is under development by Eli Lilly with potential as a therapy for diabetic macular oedema and other diabetic angiopathies, including diabetic retinopathy, diabetic peripheral neuropathy and diabetic nephropathy . It is awaiting approvals in the US and Europe for the treatment of diabetic retinopathy .

Análisis Bioquímico

Biochemical Properties

Ruboxistaurin-d6 Hydrochloride exhibits ATP-dependent competitive inhibition of PKC beta I, with an IC50 of 4.7 nM . It also inhibits PKC beta II with an IC50 of 5.9 nM . This interaction with PKC beta enzymes suggests that this compound plays a significant role in biochemical reactions involving these enzymes.

Cellular Effects

This compound, like its parent compound Ruboxistaurin, has been shown to have effects on various types of cells. For instance, it has been reported to suppress glucose-induced adhesion of human monocytes to endothelial cells in vitro

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of PKC beta enzymes. By competitively inhibiting these enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)